5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole
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Overview
Description
5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with bromine, fluorine, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of Bromine and Fluorine: Halogenation reactions are used to introduce bromine and fluorine atoms at specific positions on the benzothiazole ring.
Addition of the Isopropyl Group: Alkylation reactions are employed to introduce the isopropyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzothiazole derivatives.
Scientific Research Applications
5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-(propan-2-yl)-1,3-benzothiazole: Lacks the bromine atom, which may affect its reactivity and applications.
5-bromo-2-(propan-2-yl)-1,3-benzothiazole: Lacks the fluorine atom, which can influence its electronic properties.
5-bromo-4-fluoro-1,3-benzothiazole: Lacks the isopropyl group, which may impact its steric and hydrophobic characteristics.
Uniqueness
5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole is unique due to the specific combination of bromine, fluorine, and isopropyl substituents. This unique structure imparts distinct electronic, steric, and hydrophobic properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
1427357-56-9 |
---|---|
Molecular Formula |
C10H9BrFNS |
Molecular Weight |
274.2 |
Purity |
95 |
Origin of Product |
United States |
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